molecular formula C16H16ClF3N2O4S B2879525 [5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate CAS No. 955976-43-9

[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate

Cat. No.: B2879525
CAS No.: 955976-43-9
M. Wt: 424.82
InChI Key: UGWUIVZEYGZGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate (CAS: 955976-43-9) is a pyrazole derivative characterized by a sulfonyl group bridging a 4-chlorobenzyl moiety and a trifluoromethyl-substituted pyrazole core. This compound is structurally related to agrochemicals and pharmaceuticals, particularly herbicides and antimicrobial agents, due to its trifluoromethyl and sulfonyl functional groups .

Properties

IUPAC Name

[5-[(4-chlorophenyl)methylsulfonyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O4S/c1-3-13(23)26-8-12-14(16(18,19)20)21-22(2)15(12)27(24,25)9-10-4-6-11(17)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWUIVZEYGZGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=C(N(N=C1C(F)(F)F)C)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole ring using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction where the sulfonylated pyrazole reacts with chlorobenzyl halides.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step is the esterification of the pyrazole derivative with propionic acid or its derivatives under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can produce various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of [5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazole-Oxadiazole Hybrids

Compounds such as 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol derivatives (e.g., 7c and 8a in ) highlight the impact of substituent position and type:

  • Compound 7c (EC50 = 11.22 µg/mL against Xanthomonas oryzae): Features a phenyl group at the pyrazole 5-position and a trifluoromethyl group at the 3-position.
  • Compound 8a (EC50 >50 µg/mL): Replaces the phenyl group with methyl and shifts the trifluoromethyl group, reducing antibacterial activity.
    This demonstrates that electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position and aromatic substituents (e.g., phenyl) enhance bioactivity .
Sulfonyl-Linked Herbicidal Derivatives
  • Pyroxasulfone (CAS: 447399-55-5): A commercial herbicide with a difluoromethoxy group and dihydroisoxazole ring. Its sulfonyl linkage and trifluoromethylpyrazole core share similarities with the target compound but differ in the heterocyclic moiety (isoxazole vs. pyrazole). Pyroxasulfone’s efficacy against weeds highlights the importance of sulfonyl bridges in herbicidal activity .
  • Compound 7a (): A pyridine-pyrazole hybrid with a difluoromethoxy group and sulfonyl linkage. It exhibits herbicidal activity (EC50 = 11.22 µg/mL for Xanthomonas), suggesting that electron-deficient aromatic systems enhance target binding .
Sulfide vs. Sulfone Derivatives
  • {5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate (CAS: 318248-32-7): Replaces the sulfonyl group with a sulfide (-S-). Sulfides are less electron-withdrawing than sulfones, which may reduce oxidative stability and alter pharmacokinetics .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Functional Groups
Target Compound Not reported Likely moderate (ester group) Sulfonyl, -CF₃, propionate
Pyroxasulfone White crystalline Low (non-polar substituents) Sulfonyl, -CF₃, isoxazole
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-CF₃-1H-pyrazol-4-yl)-1,3,4-oxadiazole 113–114 Low (thioether) Thioether, -CF₃
Compound 7a 95.5–98.0 Moderate (sulfonyl, ester) Sulfonyl, difluoromethoxy

Key Observations :

  • Sulfonyl groups increase polarity and melting points compared to sulfides .
  • Trifluoromethyl groups enhance lipophilicity and resistance to metabolic degradation .

Pharmacological and Agrochemical Profiles

Compound Biological Activity EC50/IC50 Mechanism Insights
Target Compound Not reported (structural analog studies) N/A Likely targets sulfhydryl enzymes or membrane proteins
Pyroxasulfone Herbicidal 0.1–1.0 µg/mL Inhibits very-long-chain fatty acid synthesis
Compound 7c Antibacterial (Xoo) 11.22 µg/mL Disrupts bacterial cell membranes
Compound 16 () Plasmodium falciparum inhibitor <1 µM Binds to protease active sites

Trends :

  • Electron-withdrawing substituents (e.g., -CF₃, sulfonyl) correlate with enhanced bioactivity .
  • Aromatic esters (e.g., propionate) improve membrane permeability compared to carboxylic acids .

Biological Activity

The compound [5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate (CAS No. 955976-43-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, based on recent studies and data.

  • Molecular Formula : C16H16ClF3N2O4S
  • Molecular Weight : 424.82 g/mol
  • Purity : >90%

Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The structure-activity relationship (SAR) suggests that modifications in the sulfonyl and trifluoromethyl groups influence the antibacterial efficacy.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains (e.g., E. coli)Weak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various biological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary infections.

  • Acetylcholinesterase Inhibition : The compound showed a strong inhibitory effect, indicating potential use in neurodegenerative disorders.
  • Urease Inhibition : High potency was observed, suggesting effectiveness against urease-producing bacteria.

Anti-inflammatory Activity

In addition to its antibacterial properties, the compound has demonstrated anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Case Studies

  • Study on Antibacterial Properties :
    • A recent study synthesized several pyrazole derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that the compound exhibited a significant zone of inhibition against Salmonella typhi, with an IC50 value of 0.11 μM, comparable to standard antibiotics.
  • Enzyme Inhibition Study :
    • Another research focused on the enzyme inhibitory potential of pyrazole derivatives. The compound was found to be a potent inhibitor of AChE with an IC50 value of 0.045 μM, showcasing its potential as a therapeutic agent for Alzheimer’s disease.

The biological activity of this compound is attributed to its ability to interact with specific target proteins involved in bacterial growth and inflammation pathways. Docking studies reveal that the compound forms stable interactions with the active sites of AChE and COX enzymes, leading to their inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.